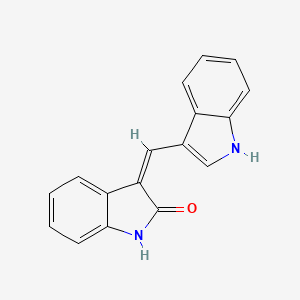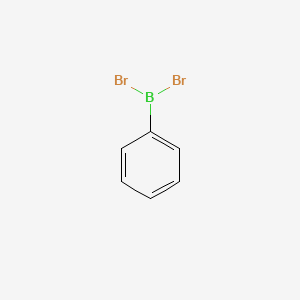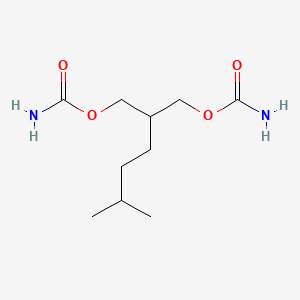![molecular formula C6H15NS3 B14157660 2-[Bis(2-sulfanylethyl)amino]ethanethiol CAS No. 4201-86-9](/img/structure/B14157660.png)
2-[Bis(2-sulfanylethyl)amino]ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-sulfanylethyl)amino]ethanethiol is an organosulfur compound with the molecular formula C6H15NS3. It is characterized by the presence of three thiol groups and an amino group, making it a versatile compound in various chemical reactions and applications. The compound is known for its ability to form strong bonds with metals, which is useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-sulfanylethyl)amino]ethanethiol typically involves the reaction of 2-chloroethanethiol with bis(2-mercaptoethyl)amine. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions usually include a solvent such as dichloromethane or ethanol, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-sulfanylethyl)amino]ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiolates are produced.
Substitution: Substituted amines or thioethers are formed.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-sulfanylethyl)amino]ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is used in the study of protein folding and disulfide bond formation.
Industry: The compound is used in the synthesis of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-sulfanylethyl)amino]ethanethiol involves its ability to form strong bonds with metal ions through its thiol and amino groups. This property allows it to act as a chelating agent, stabilizing metal ions in various chemical and biological systems. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved include the formation of stable metal-thiol complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanethiol: Similar in structure but lacks the bis(2-sulfanylethyl) groups.
Thiirane: Contains a sulfur atom in a three-membered ring, differing in structure and reactivity.
Triethanolamine: Contains three hydroxyl groups instead of thiol groups.
Uniqueness
2-[Bis(2-sulfanylethyl)amino]ethanethiol is unique due to its combination of three thiol groups and an amino group, which provides it with a high affinity for metal ions and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong metal binding and stability.
Eigenschaften
CAS-Nummer |
4201-86-9 |
|---|---|
Molekularformel |
C6H15NS3 |
Molekulargewicht |
197.4 g/mol |
IUPAC-Name |
2-[bis(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C6H15NS3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2 |
InChI-Schlüssel |
CSDZDBQCGPJRDC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)N(CCS)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14157583.png)
![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14157596.png)




![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
